N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-16(21-4,12-19-2)11-17-15(18)10-7-13-5-8-14(20-3)9-6-13/h5-6,8-9H,7,10-12H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWIUTRLOXBXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CC=C(C=C1)OC)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

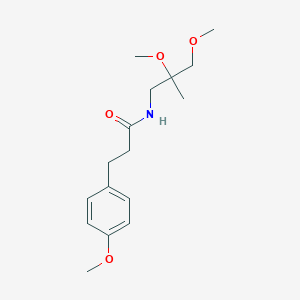

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 293.36 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its analgesic and anti-inflammatory properties.

Analgesic Properties

Recent studies have indicated that this compound exhibits significant analgesic activity. For instance, it was shown to reduce pain responses in animal models, demonstrating a dose-dependent effect. The mechanism appears to involve modulation of the opioid receptor pathways, similar to other known analgesics.

Anti-inflammatory Effects

In addition to analgesic properties, the compound has shown promising anti-inflammatory effects. Experimental data suggest that it reduces the production of pro-inflammatory cytokines and mediators in vitro and in vivo. This activity may be beneficial in conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key mechanisms include:

- Opioid Receptor Modulation : The compound likely interacts with μ-opioid receptors, influencing pain pathways.

- Cytokine Inhibition : It appears to inhibit the synthesis and release of inflammatory cytokines such as TNF-α and IL-6.

Case Studies

-

Study on Analgesic Efficacy :

- Objective : To evaluate the analgesic effect in a hot plate model.

- Findings : The compound exhibited an ED50 value of 0.54 mg/kg, indicating potent analgesic activity comparable to standard opioids.

-

Study on Anti-inflammatory Activity :

- Objective : To assess the anti-inflammatory effects using a carrageenan-induced paw edema model.

- Results : Significant reduction in paw swelling was observed at doses of 10 mg/kg and 20 mg/kg, suggesting effective anti-inflammatory properties.

Data Table: Summary of Biological Activities

| Activity Type | Model Used | Dose (mg/kg) | ED50 (mg/kg) | Outcome |

|---|---|---|---|---|

| Analgesic | Hot Plate | 0.54 | 0.54 | Significant pain relief |

| Anti-inflammatory | Carrageenan Paw Edema | 10 & 20 | N/A | Reduced swelling |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core structural motifs with the target molecule, differing in substituents and their biological/physical properties:

Table 1: Key Structural Analogues

Key Observations :

- Substituent Impact on Physical Properties :

- Bioactivity Trends: Flavone-linked propanamides (VIj, VIk) exhibit adenosine A2B receptor antagonism, likely due to the chromen-4-one moiety enhancing binding affinity .

Spectral and Analytical Data

- Infrared (IR) Spectroscopy :

- Nuclear Magnetic Resonance (NMR) :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation between 3-(4-methoxyphenyl)propanoyl chloride and 2,3-dimethoxy-2-methylpropylamine under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–25°C) prevents side reactions like hydrolysis. Purity validation requires NMR spectroscopy (¹H/¹³C) to confirm functional groups and LC-MS to detect impurities (<1%). Thin-layer chromatography (TLC) with UV visualization monitors intermediate steps .

Q. How do the physical properties (e.g., solubility, stability) of this compound influence experimental design?

- Methodological Answer : The compound’s solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) dictates solvent choice for biological assays. Stability studies under varying pH (4–9) and temperatures (4–37°C) via UV-Vis spectroscopy reveal degradation kinetics. For example, acidic conditions may hydrolyze the amide bond, requiring buffered solutions (pH 7.4) for in vitro studies .

Q. What preliminary assays are used to assess its biological activity?

- Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) identify IC₅₀ values, while controls (e.g., DMSO vehicle) ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer : Systematic modification of substituents (e.g., replacing methoxy groups with halogens or alkyl chains) evaluates steric/electronic effects. Computational docking (AutoDock Vina) predicts binding affinities to targets like G-protein-coupled receptors. Biological validation via SPR (surface plasmon resonance) measures binding kinetics (ka/kd). Analog libraries are synthesized using parallel synthesis techniques .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ across studies)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Orthogonal assays (e.g., radioactive vs. fluorescence-based) confirm activity. Batch-to-batch consistency is verified via HPLC-ELSD. Meta-analysis of published data identifies confounding variables (e.g., cell line genetic drift) .

Q. How can computational modeling predict metabolic pathways and toxicity?

- Methodological Answer : Tools like Schrödinger’s ADMET Predictor simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation). Molecular dynamics (MD) simulations (AMBER) assess stability in aqueous environments. Toxicity is predicted via QSAR models for hepatotoxicity (e.g., Liver Toxicity Knowledge Base) and hERG channel inhibition .

Q. What techniques characterize its interaction with biological membranes?

- Methodological Answer : Fluorescence anisotropy using DPH probes measures membrane fluidity changes. Langmuir-Blodgett monolayers quantify insertion thermodynamics. Solid-state NMR (³¹P/²H) reveals interactions with phospholipid headgroups. MD simulations (GROMACS) model bilayer penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.